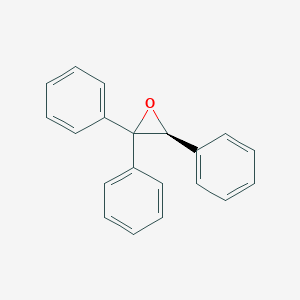
Oxirane, triphenyl-, (3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, triphenyl-, (3S)- is a compound characterized by a three-membered ring structure known as an epoxide or oxirane. This structure consists of an oxygen atom bonded to two adjacent carbon atoms, forming a highly strained ring. The compound is notable for its stereochemistry, with the (3S) configuration indicating the specific spatial arrangement of its atoms. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyl tartrate to give oxiranes.
Darzens Reaction: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of oxiranes often involves the catalytic oxidation of ethylene by air, producing ethylene oxide on a large scale. This method is efficient and cost-effective, making it suitable for large-scale production .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: MCPBA, hydrogen peroxide.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Major Products:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
科学研究应用
Oxirane, triphenyl-, (3S)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of oxirane, triphenyl-, (3S)- involves the ring-opening of the epoxide group. This can occur through either S_N2 or S_N1 mechanisms, depending on the reaction conditions. In an S_N2 mechanism, a nucleophile attacks the less substituted carbon, leading to ring-opening and the formation of a new product. In an S_N1 mechanism, the more substituted carbon is attacked, resulting in a different product distribution .
相似化合物的比较
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
Propylene Oxide: Another common epoxide, used in the production of polyurethanes and other materials.
Butylene Oxide: Used in the synthesis of surfactants and other chemicals.
Uniqueness: Oxirane, triphenyl-, (3S)- is unique due to its specific stereochemistry and the presence of three phenyl groups, which influence its reactivity and applications. This compound’s unique structure allows for specific interactions in chemical reactions, making it valuable in both research and industrial contexts .
属性
CAS 编号 |
157556-88-2 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
(3S)-2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m0/s1 |
InChI 键 |
LJYNYLMLKGMXCC-IBGZPJMESA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)

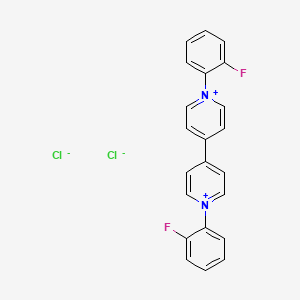
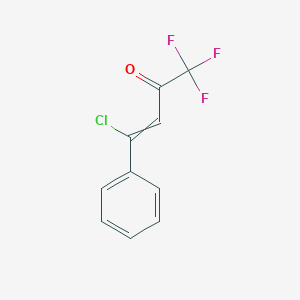
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
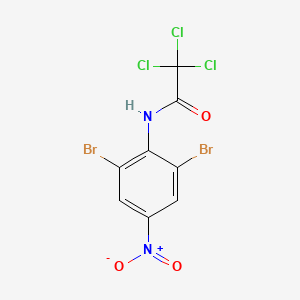
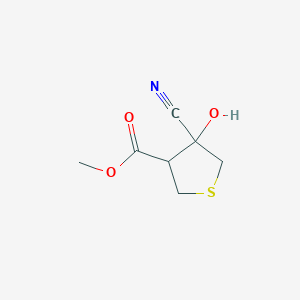
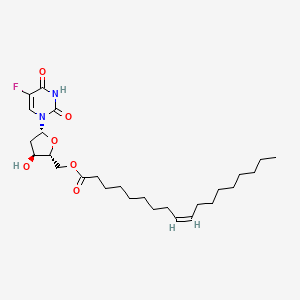
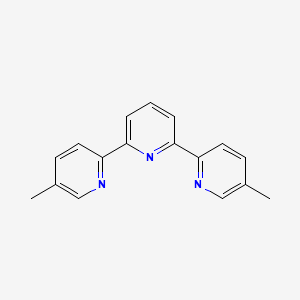
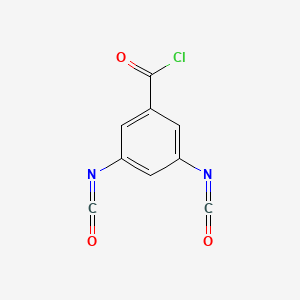
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
